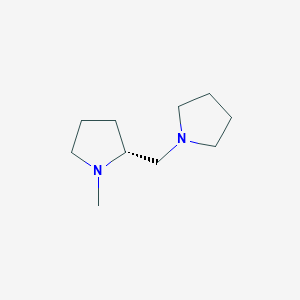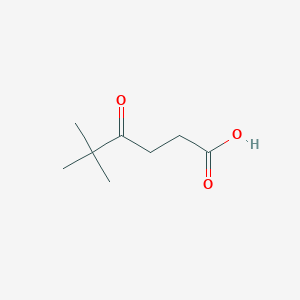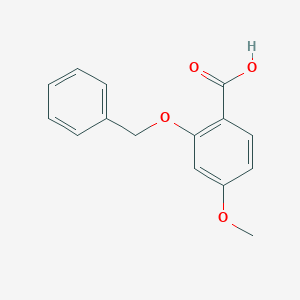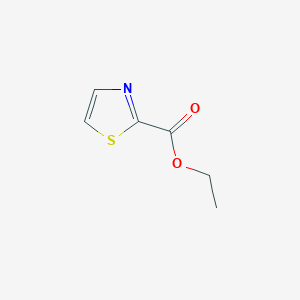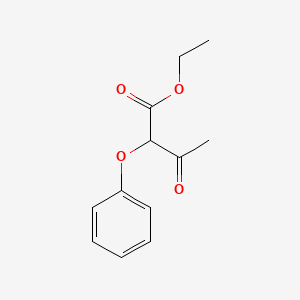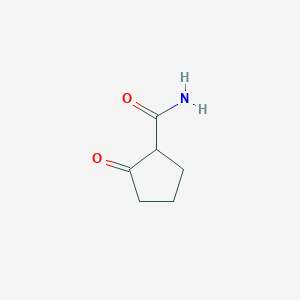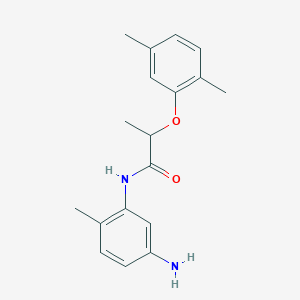
N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide, also known as N-methyl-2-((2,5-dimethylphenoxy)methyl)aniline, is a synthetic compound that has been used in the laboratory for various scientific research applications. It is a white crystalline solid with a melting point of 118-120°C. N-methyl-2-((2,5-dimethylphenoxy)methyl)aniline is a highly versatile compound that has been used in a wide range of scientific research applications.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide involves the reaction of 5-amino-2-methylbenzoic acid with 2,5-dimethylphenol to form N-(5-Amino-2-methylphenyl)-2,5-dimethylbenzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-(2,5-dimethylphenoxy)propan-1-amine to form the final product.
Starting Materials
5-amino-2-methylbenzoic acid, 2,5-dimethylphenol, thionyl chloride, 2-(2,5-dimethylphenoxy)propan-1-amine
Reaction
Step 1: 5-amino-2-methylbenzoic acid is reacted with 2,5-dimethylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to form N-(5-Amino-2-methylphenyl)-2,5-dimethylbenzoic acid., Step 2: N-(5-Amino-2-methylphenyl)-2,5-dimethylbenzoic acid is reacted with thionyl chloride in anhydrous dichloromethane to form the corresponding acid chloride., Step 3: The acid chloride is then reacted with 2-(2,5-dimethylphenoxy)propan-1-amine in the presence of a base such as triethylamine in anhydrous dichloromethane to form N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide.
作用机制
N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide((2,5-dimethylphenoxy)methyl)aniline has been used in a variety of biochemical and physiological studies. In these studies, the compound acts as a ligand, binding to specific receptors in the cell membrane. When the compound binds to these receptors, it triggers a cascade of biochemical reactions that can lead to a variety of physiological effects.
生化和生理效应
N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide((2,5-dimethylphenoxy)methyl)aniline has been used in a variety of biochemical and physiological studies. The compound has been shown to modulate the activity of enzymes involved in various metabolic pathways, including those involved in the synthesis and breakdown of lipids and carbohydrates. It has also been shown to modulate the activity of ion channels, which can lead to changes in the excitability of cells. In addition, the compound has been shown to modulate the activity of neurotransmitters, which can lead to changes in behavior and cognition.
实验室实验的优点和局限性
N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide((2,5-dimethylphenoxy)methyl)aniline is a highly versatile compound that has many advantages for use in laboratory experiments. It is relatively inexpensive, has a high melting point, and is stable at room temperature. It is also soluble in a variety of organic solvents, making it easy to work with in the lab. However, there are some limitations to its use in laboratory experiments. It is not water soluble, which can make it difficult to work with in aqueous solutions. In addition, the compound can be toxic if ingested or inhaled, so it should be handled with care.
未来方向
There are a number of potential future directions for the use of N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide((2,5-dimethylphenoxy)methyl)aniline in scientific research. One potential direction is the use of the compound in drug discovery and development. The compound could be used to identify new therapeutic targets and to develop novel therapies for a variety of diseases. Another potential direction is the use of the compound in the synthesis of new materials. The compound could be used to create new polymers, catalysts, and other materials with a wide range of applications. Finally, the compound could be used to develop new analytical techniques for the study of biological systems.
科学研究应用
N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide((2,5-dimethylphenoxy)methyl)aniline has been used in a wide range of scientific research applications. It has been used in the synthesis of organic compounds, as a precursor in the synthesis of pharmaceuticals, and as a reagent in biochemical and physiological studies. It has also been used in the synthesis of peptides, as a catalyst in organic reactions, and as a ligand in coordination chemistry.
属性
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-11-5-6-13(3)17(9-11)22-14(4)18(21)20-16-10-15(19)8-7-12(16)2/h5-10,14H,19H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUABEFLDZWDTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(C=CC(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

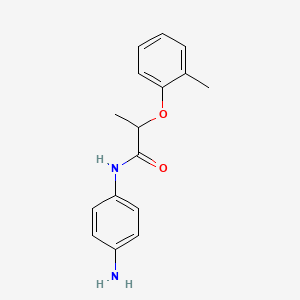


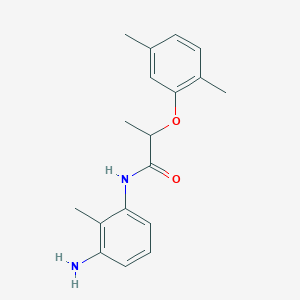
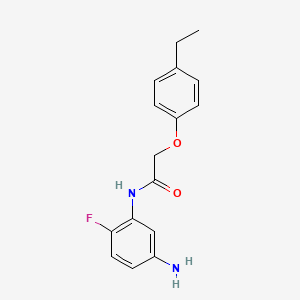
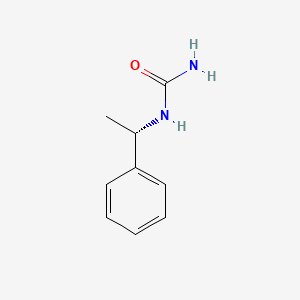
![3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1318082.png)
![3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1318084.png)
